1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene
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Overview
Description
1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene typically involves the iodination of a precursor compound followed by the introduction of methoxy and fluoromethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the methoxylation and fluoromethoxylation steps may require the use of methanol and fluoromethyl ether, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodo group or the reduction of other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the iodo, methoxy, and fluoromethoxy groups allows the compound to participate in various chemical reactions, which can modulate biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxy-2-iodobenzene: Lacks the fluoromethoxy group, which may result in different chemical and biological properties.
1,5-Dimethoxy-3-iodobenzene: Similar structure but without the fluoromethoxy group.
2-Iodo-3-(fluoromethoxy)benzene: Lacks the methoxy groups, which can affect its reactivity and applications.
Uniqueness
1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy groups on the benzene ring. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H10FIO3 |
---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(fluoromethoxy)-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-7(13-2)9(11)8(4-6)14-5-10/h3-4H,5H2,1-2H3 |
InChI Key |
ONRCTZLMIYPEAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OCF)I)OC |
Origin of Product |
United States |
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